1-Methylbenzo[a]acridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89900-29-8 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
1-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-5-4-7-13-9-10-17-15(18(12)13)11-14-6-2-3-8-16(14)19-17/h2-11H,1H3 |
InChI Key |
XZESVOPPGWIUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=NC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 1 Methylbenzo a Acridine
Electrophilic Substitution Reactions on the Benzenoid Rings
In the broader context of acridine (B1665455) chemistry, electrophilic substitution, when it occurs, typically requires forcing conditions. For the parent acridine, nitration has been reported to yield a mixture of nitro-substituted products at various positions on the outer benzenoid rings. researchgate.net
Nucleophilic Substitution Reactions, particularly at the C-9 Position
For instance, 9-chloroacridine (B74977) readily undergoes nucleophilic substitution with sodium azide (B81097) to form 9-azidoacridine. nih.gov This reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electrophilic C-9 carbon, forming a tetrahedral intermediate, which then expels the leaving group to restore aromaticity.
Table 1: Example of Nucleophilic Substitution on a Related Acridine Compound
| Reactant | Reagent | Product | Conditions | Yield | Reference |
| 9-Chloroacridine | Sodium Azide | 9-Azidoacridine | Dry conditions | Not specified | nih.gov |
This reactivity is expected to be preserved in 1-Methylbenzo[a]acridine, making the C-9 position a prime target for chemical modification.
Oxidation and Reduction Pathways
The oxidation and reduction of acridine derivatives can proceed through various pathways, affecting either the heterocyclic ring or the benzenoid rings.
Oxidation: Oxidation of the parent acridine with oxidizing agents like potassium dichromate in acetic acid typically yields acridone (B373769) (9-acridanone). nih.gov Stronger oxidation can lead to the cleavage of the rings. The methyl group in this compound could also be a site of oxidation, potentially yielding the corresponding carboxylic acid or alcohol under appropriate conditions.
Reduction: Reduction of the acridine ring system is also possible. Catalytic hydrogenation or reduction with metals in acid can lead to the formation of 9,10-dihydroacridine. nih.gov The specific products can depend on the reducing agent and reaction conditions. For acridine itself, reduction with zinc and hydrochloric acid yields 9,10-dihydroacridine. nih.gov
Hydrolytic Stability and Decomposition Mechanisms
The hydrolytic stability of acridine derivatives is an important factor in their environmental persistence and biological activity. While specific kinetic data for this compound is not available, general principles of hydrolysis for related structures can be considered.
pH-Dependent Hydrolysis Kinetics
The hydrolysis of many organic compounds is pH-dependent. For compounds containing functional groups susceptible to hydrolysis, such as esters or amides, the rate of hydrolysis is often catalyzed by either acid or base. While the core structure of this compound is a stable aromatic system, derivatives containing hydrolyzable groups would exhibit pH-dependent stability. For example, studies on the hydrolysis of other nitrogen-containing heterocyclic compounds have shown that the rate of hydrolysis can be significantly influenced by the protonation state of the molecule, which is directly dependent on the pH of the solution. nih.govnih.gov
Influence of Delocalization and Steric Effects on Hydrolysis
Steric effects can also play a significant role. The methyl group at the 1-position and the fused benzo ring may sterically hinder the approach of water molecules or hydroxide (B78521) ions to potentially reactive sites on the acridine core, thereby slowing down the rate of hydrolysis. Conversely, steric strain within the molecule could potentially enhance reactivity at certain positions.
Photochemical Reactivity and Excited-State Transformations
Acridine and its derivatives are known to be photochemically active. Upon absorption of UV or visible light, they can be promoted to electronically excited states, which can then undergo various transformations.
The photochemical behavior of acridines is often characterized by the formation of both singlet and triplet excited states. chemrxiv.org These excited states can be involved in a variety of processes, including fluorescence, phosphorescence, intersystem crossing, and photochemical reactions.
One important aspect of acridine photochemistry is their ability to act as photosensitizers, generating reactive oxygen species such as singlet oxygen. They can also participate in photoinduced electron transfer (PET) reactions. nih.gov In some cases, acridine radicals can be generated, which are themselves highly reactive species. For example, Mes-Acr• (a substituted acridine radical) can be excited to a highly reducing state, enabling it to participate in electron transfer reactions with a wide range of substrates. nih.gov
The photochemical reactivity of this compound is expected to be influenced by the extended conjugation of the benzo[a] fused ring and the presence of the methyl group. These structural features can affect the energy levels of the excited states and the efficiency of different photochemical pathways. Irradiation of acridine derivatives in the presence of nucleophiles can also lead to photoaddition reactions.
Table 2: Photochemical Properties of a Related Acridine Radical
| Property | Value | Conditions | Reference |
| Excited State Oxidation Potential (D1) | -2.91 V vs. SCE | Estimated | nih.gov |
| Excited State Oxidation Potential (TICT) | -3.36 V vs. SCE | Estimated | nih.gov |
These values for a related acridine radical highlight the potent reducing power that can be achieved in the excited state, suggesting that this compound could also exhibit interesting photochemical redox properties.
Photo-reduction Processes
Specific studies detailing the photo-reduction processes of this compound are not available in the reviewed scientific literature. General principles of photo-reduction in aza-aromatic compounds suggest that upon photoexcitation, the molecule could abstract hydrogen atoms from a suitable donor solvent or be reduced by a chemical reductant in a photochemically initiated process. However, without experimental data, the specific products, quantum yields, and mechanisms for this compound remain speculative.
Photolysis and Photochemical Cleavage Mechanisms
There is no specific information available regarding the photolysis and photochemical cleavage mechanisms of this compound. Research on other acridine derivatives, such as 9-acridinecarboxaldehyde, shows that photolysis can lead to the formation of various products depending on the reaction conditions. researchgate.net For example, the photolysis of 9-acridinecarboxaldehyde in aqueous solution has been studied, but these results cannot be directly extrapolated to predict the behavior of this compound. researchgate.net
Photoinduced Isomerization
No research findings on the photoinduced isomerization of this compound were found in the scientific literature. While photoisomerization is a known phenomenon for some aromatic compounds, there is no evidence to suggest that this compound undergoes such transformations under photochemical conditions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons in the aromatic region are particularly informative for confirming the structure of polycyclic aromatic compounds.
Table 1: ¹H NMR Chemical Shift Data for 12-methylbenzo[a]acridine (B188085) in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons | 7.50 - 8.80 (m) |
| Methyl Protons (CH₃) | 3.10 (s) |
Data sourced from a study on benzo[a]acridine derivatives. sigmaaldrich.com
The multiplet in the aromatic region arises from the coupling of the various protons on the fused rings. The downfield chemical shifts are characteristic of protons in electron-deficient aromatic systems, a feature of the acridine (B1665455) core. The singlet at 3.10 ppm is indicative of the methyl group protons, which are not coupled to any adjacent protons.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the comprehensive characterization of the carbon framework.
Similar to the proton NMR data, specific ¹³C NMR data for 1-Methylbenzo[a]acridine is scarce. However, the ¹³C NMR spectrum of 12-methylbenzo[a]acridine in CDCl₃ (at 50 MHz) provides a representative carbon framework.
Table 2: ¹³C NMR Chemical Shift Data for 12-methylbenzo[a]acridine in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic & Quaternary Carbons | 122.0 - 148.0 |
| Methyl Carbon (CH₃) | 25.0 |
Data sourced from a study on benzo[a]acridine derivatives. sigmaaldrich.com
The signals in the downfield region (122.0 - 148.0 ppm) correspond to the sp²-hybridized carbon atoms of the fused aromatic rings, including the quaternary carbons at the ring junctions. The signal at approximately 25.0 ppm is attributed to the sp³-hybridized carbon of the methyl group.
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule. oxinst.com
HSQC experiments correlate the chemical shifts of protons directly bonded to carbon atoms, providing a clear picture of the C-H one-bond connectivities. oxinst.com
HMBC experiments, on the other hand, reveal correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). This long-range information is vital for piecing together the molecular structure, especially in complex systems with numerous quaternary carbons. oxinst.comnih.gov
For this compound, an HMBC experiment would be particularly instrumental. For instance, the protons of the methyl group would show a correlation to the carbon atom at position 1, as well as to the adjacent quaternary carbon and the protonated carbon at position 2. This would definitively confirm the position of the methyl substituent on the benzo[a]acridine framework. While specific 2D NMR data for this compound is not available, the application of these techniques is a standard and essential procedure in the structural elucidation of such compounds. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
For Benzo[a]acridine , the parent compound of this compound, the electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The molecular weight of Benzo[a]acridine (C₁₇H₁₁N) is approximately 229.28 g/mol . nih.gov The mass spectrum available in the NIST database for Benzo[a]acridine confirms the molecular ion peak at m/z 229. oxinst.com
For this compound (C₁₈H₁₃N), the expected molecular ion peak would be at an m/z corresponding to a molecular weight of approximately 243.29 g/mol . The fragmentation pattern would likely involve the loss of a hydrogen radical to form a stable [M-1]⁺ ion, and potentially the loss of a methyl radical (CH₃) to give a fragment at [M-15]⁺. The stability of the aromatic ring system means that the molecular ion peak is typically the base peak or a very intense peak in the spectrum.
Table 3: Expected Key Mass Spectrometry Fragments for this compound
| Fragment | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | ~243 |
| [M-H]⁺ | Loss of a hydrogen radical | ~242 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system of the molecule.
The UV-Vis spectrum of Benzo[a]acridine exhibits multiple absorption bands, which is typical for extended aromatic systems. The spectrum, as provided by PubChem, shows several distinct peaks. nih.gov
Table 4: UV-Vis Absorption Maxima for Benzo[a]acridine
| Absorption Maxima (λmax, nm) |
|---|
| ~280 |
| ~330 |
| ~380 |
Data interpreted from spectral data available on PubChem for Benzo[a]acridine. nih.gov
The introduction of a methyl group, as in this compound, is expected to cause a slight red shift (bathochromic shift) in the absorption maxima due to the electron-donating nature of the alkyl group, which perturbs the energy levels of the π-electron system.
Fluorescence Spectroscopy for Photophysical Properties and Quantum Yields
Fluorescence spectroscopy is a highly sensitive technique that provides information about the emission of light from a molecule after it has absorbed light. It is used to determine fluorescence spectra, fluorescence quantum yields, and lifetimes.
Acridine and its derivatives are known for their fluorescent properties. The fluorescence of Benzo[a]acridine has been studied, and it is known to be a fluorescent compound. scielo.org.mx The emission wavelength and quantum yield are sensitive to the solvent environment and the presence of substituents on the aromatic core.
For this compound, the introduction of the methyl group would likely influence its photophysical properties. The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, can be determined relative to a standard fluorophore. While specific quantum yield data for this compound is not available, studies on related acridine derivatives have shown that their quantum yields can be significant, making them of interest for applications in materials science and bio-imaging. nih.gov The fluorescence emission is expected to be in the blue or green region of the visible spectrum, characteristic of many polycyclic aromatic hydrocarbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of its bonds.
The key regions and expected vibrational modes for this compound are detailed in the table below. The presence of the methyl group introduces C-H stretching and bending vibrations, which are distinct from the aromatic C-H vibrations of the fused ring system. The nitrogen atom within the acridine core also influences the electronic distribution and vibrational frequencies of the adjacent C-C and C-H bonds.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond | Vibrational Mode | Intensity |
|---|---|---|---|
| 3080 - 3030 | C-H | Aromatic Stretching | Medium to Strong |
| 2975 - 2845 | C-H | Methyl Group Stretching | Medium to Strong |
| 1625 - 1475 | C=C / C=N | Aromatic Ring Skeletal Stretching | Medium to Strong |
| 1480 - 1515 | C-C | Polycyclic Aromatic System Stretching | Strong |
| ~1400 | C-C | Polycyclic Aromatic System Stretching | Strong |
| 1470 - 1370 | C-H | Methyl Group Bending | Variable |
| 900 - 675 | C-H | Aromatic Out-of-Plane Bending | Strong |
The region between 1100 cm⁻¹ and 1600 cm⁻¹ is particularly significant for polycyclic aromatic nitrogen heterocycles, often showing a two-fold increase in intensity compared to their non-nitrogen-containing counterparts. nih.gov A strong band observed around 1400 cm⁻¹ and another prominent feature between 1480 cm⁻¹ and 1515 cm⁻¹ are considered characteristic of the PANH framework. nih.gov The C-H out-of-plane bending vibrations, typically found in the 900-675 cm⁻¹ range, are also intense and provide information about the substitution pattern on the aromatic rings. nih.gov
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can elucidate the crystal system, space group, and unit cell dimensions, providing a definitive molecular structure.
While specific crystallographic data for this compound is not prominently available, analysis of the parent compound, benzo[a]acridine, and structurally similar molecules like 1-methylbenz[a]anthracene (B134943) offers valuable insights into its likely solid-state conformation. nih.govnih.gov
The crystal structure of the parent, benzo[a]acridine, has been determined to belong to the orthorhombic crystal system with the space group P 2₁2₁2₁. nih.gov The unit cell parameters for benzo[a]acridine are provided in the table below. It is anticipated that the addition of a methyl group in the 1-position of the benzo[a]acridine framework would lead to slight alterations in these parameters and potentially a different crystal packing arrangement. For comparison, the crystallographic data for 1-methylbenz[a]anthracene, which has a similar size and shape, is also included. This compound crystallizes in the monoclinic system with the space group P2₁. nih.gov
Table 2: Comparative Crystallographic Data
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
|---|---|---|---|---|---|---|---|---|
| Benzo[a]acridine nih.gov | Orthorhombic | P 2₁2₁2₁ | 4.5356 | 17.1340 | 17.5416 | 90 | 90 | 90 |
| 1-Methylbenz[a]anthracene nih.gov | Monoclinic | P2₁ | 8.491 | 7.138 | 10.500 | 90 | 95.06 | 90 |
The planarity of the fused aromatic ring system is a key feature of these molecules. In 1-methylbenz[a]anthracene, the angular benz-ring is inclined at approximately 16.5 degrees to the mean plane of the anthracene (B1667546) portion of the molecule. nih.gov A similar deviation from complete planarity might be expected in this compound due to steric interactions involving the methyl group. The precise bond lengths and angles within the this compound molecule, once determined, would provide further understanding of the electronic effects of the nitrogen heteroatom and the methyl substituent on the aromatic system.
Computational and Theoretical Investigations of 1 Methylbenzo a Acridine
Quantum Chemical Calculations (Density Functional Theory, DFT, and Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to the theoretical investigation of molecular systems. DFT methods, such as those employing the B3LYP functional, are widely used to study the electronic and structural properties of acridine (B1665455) derivatives and related polycyclic aromatic hydrocarbons (PAHs) researchgate.netnih.govscirp.org. These methods balance computational cost with accuracy, making them suitable for molecules of this size. Ab initio methods, while computationally more intensive, can offer higher accuracy for specific properties. These calculations are foundational for analyzing various aspects of molecular behavior, from electronic structure to conformational stability.
The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties nih.govnih.gov. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor.
The energies of the HOMO and LUMO orbitals are critical parameters. A higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a greater affinity for accepting electrons. For aromatic systems like acridine derivatives, these orbitals are typically delocalized π-orbitals spread across the fused ring system. The introduction of a methyl group, as in 1-Methylbenzo[a]acridine, can be expected to influence the energies of these orbitals through inductive and hyperconjugative effects, thereby modulating the molecule's electronic behavior.
Table 1: Illustrative Frontier Orbital Energies for a Related Heterocyclic Compound
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|---|
| Quinoline (B57606) | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 |
Data for Quinoline is presented for illustrative purposes scirp.org.
The energy gap (ΔE), calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO), is a key indicator of a molecule's kinetic stability and chemical reactivity nih.govnih.gov. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily polarized nih.gov.
The HOMO-LUMO gap is also related to the molecule's electronic absorption properties. The energy of the lowest electronic excitation often corresponds to the HOMO-LUMO transition. Therefore, a smaller gap typically results in absorption at longer wavelengths (a red shift). For this compound, the extended π-conjugated system would be expected to result in a relatively small energy gap, characteristic of PAHs and their derivatives which are known to absorb UV-visible light. The energy gap for quinoline was calculated to be 4.83 eV, and it is anticipated that the larger conjugated system of this compound would lead to a smaller gap scirp.org.
The Quantum Theory of Atoms-in-Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule. By examining the topology of the electron density, QTAIM can define atoms within a molecule, characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds), and identify critical points in the electron density that correspond to bonds, rings, and cages. This analysis provides a rigorous basis for understanding the bonding within this compound, including the nature of the carbon-carbon, carbon-hydrogen, and carbon-nitrogen bonds. While no specific QTAIM studies on this compound were found, this technique is widely used for analyzing bonding in complex organic molecules.
Bond order is a measure of the number of chemical bonds between two atoms. In computational chemistry, it can be calculated using various methods to understand the strength and nature of the bonding. For an aromatic molecule like this compound, the bond orders of the C-C bonds in the rings would not be integers, reflecting the delocalized π-electron system.
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically wikipedia.org. It is a direct measure of bond strength ucsb.eduustc.edu.cn. Theoretical calculations can provide BDE values for each bond in a molecule. For this compound, calculating the BDEs for the C-H bonds, the C-C bonds within the aromatic framework, and the C-CH3 bond would be crucial for understanding its thermal stability and potential reaction pathways, particularly in processes like pyrolysis or metabolism. While specific BDE values for this compound are not available in the provided search results, general BDEs for C-H and C-C bonds in aromatic systems are well-established wikipedia.orgresearchgate.net.
Table 2: Typical Bond Dissociation Energies for Related Bond Types
| Bond Type | Typical BDE (kcal/mol) |
|---|---|
| Aromatic C-H | ~111-113 |
| Aromatic C-C | >100 |
| Benzyl C-H | ~85-90 |
These are general values and would vary for the specific chemical environment in this compound wikipedia.org.
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their corresponding energies. This compound is a largely rigid and planar molecule due to its fused aromatic ring structure. However, the methyl group attached to the aromatic ring can rotate. A conformational energy analysis would typically investigate the rotational barrier of this methyl group. While the energy differences between conformations resulting from methyl group rotation are generally small, they can be important in understanding subtle aspects of molecular recognition and crystal packing. The planarity of the main ring system is a defining structural feature of methylated PAHs researchgate.net.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of how a molecule like this compound might behave in a biological environment, such as its interactions with proteins or nucleic acids.
A key application of MD simulations is the prediction of molecular interactions and the calculation of binding energies. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently used in conjunction with MD simulations to estimate the free energy of binding between a ligand and a receptor. taylorandfrancis.com
For a molecule such as this compound, these calculations could predict the strength of its interaction with a biological target. The binding energy is typically decomposed into several components, including van der Waals interactions, electrostatic interactions, and solvation energies. nih.gov For instance, studies on N-methylated 5,6-dihydrobenzo[c]acridine (B2594076) derivatives have suggested through molecular modeling that methylation can lead to a stronger binding affinity for specific DNA structures like G-quadruplexes. nih.gov It was observed that the methylated derivatives could stack more effectively on the G-quartet surface, enhancing their stabilizing ability. nih.gov This suggests that the methyl group in this compound could similarly influence its binding interactions.
The binding free energy (ΔG_bind) can be estimated using the following general equation:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
where ΔE_MM includes van der Waals and electrostatic energies, ΔG_solv is the desolvation energy, and TΔS represents the conformational entropy change upon binding. nih.gov
A hypothetical breakdown of binding energy components for a ligand-protein complex, based on general principles observed in computational studies, is presented in the table below.
| Energy Component | Hypothetical Value (kcal/mol) | Contribution to Binding |
| Van der Waals Energy | -45 | Favorable |
| Electrostatic Energy | -20 | Favorable |
| Polar Solvation Energy | +35 | Unfavorable |
| Non-polar Solvation Energy | -5 | Favorable |
| Total Binding Free Energy | -35 | Overall Favorable |
This table is illustrative and does not represent experimental data for this compound.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity/Property Relationship (QSPR/QSAR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a compound with its physicochemical properties or biological activity. researchgate.net These models are built on the principle that the properties and activities of a chemical are determined by its molecular structure.
For this compound, a QSPR study might aim to predict properties like solubility or lipophilicity, while a QSAR study could predict its biological activity, such as its potential as an enzyme inhibitor. These models are typically represented by a mathematical equation:
Activity/Property = f(Descriptor 1, Descriptor 2, ...)
QSPR and QSAR models rely on molecular descriptors, which are numerical values that describe the chemical and physical properties of a molecule. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. For acridine derivatives, lipophilicity has been shown to be a significant factor influencing their biological activity. researchgate.net
In the context of this compound, the presence of the methyl group would influence several descriptors. For example, it would increase the molecule's lipophilicity and alter its steric profile compared to the parent benzo[a]acridine. A QSAR model for a series of related compounds could help predict how these changes in structure affect molecular interactions and, consequently, biological activity.
Electronic parameters play a crucial role in QSAR models, as they describe the distribution of electrons in a molecule, which is fundamental to its reactivity and interaction with other molecules. Quantum chemical parameters, derived from quantum mechanics calculations, provide a detailed description of these electronic properties.
Key quantum chemical parameters used in QSAR studies include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively.
Electron density: The distribution of charge on different atoms can indicate sites for electrostatic interactions.
Studies on acridine compounds have shown that quantum mechanical parameters like the electron density at the ring nitrogen and the energies of the HOMO and LUMO orbitals correlate with their therapeutic indices. huji.ac.il For substituted acridines, electronic resonance properties can significantly influence the impact of lipophilicity on biological activity. researchgate.net In a computational study of methylated dibenzo[a,h]acridine derivatives, it was noted that these compounds exhibit less sensitivity to substituent effects compared to their fluorinated counterparts. nih.gov This suggests that the electronic influence of the methyl group in this compound, while present, might be more subtle compared to strongly electron-withdrawing or -donating groups.
Below is a table of hypothetical quantum chemical parameters that could be calculated for this compound.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity |
| Dipole Moment | 1.5 D | Measure of molecular polarity |
This table is illustrative and based on general values for similar aromatic compounds; it does not represent experimentally verified data for this compound.
Molecular Mechanics Modeling
Molecular mechanics modeling uses classical mechanics to describe the potential energy of a molecular system. youtube.com The energy of the molecule is calculated as a sum of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). youtube.com Each of these terms is associated with a set of parameters known as a force field.
For this compound, molecular mechanics modeling can be used to:
Determine low-energy conformations of the molecule.
Study its flexibility and dynamic behavior.
As a component of MD simulations to calculate the forces between atoms.
The choice of force field is crucial for the accuracy of molecular mechanics calculations. Common force fields used for organic molecules include AMBER, CHARMM, and OPLS. youtube.com These force fields contain parameters for different atom types, and the accuracy of the model depends on the quality of these parameters for the specific molecule being studied. While specific force field parameters for this compound may not be readily available in standard force fields, they can often be derived using quantum mechanics calculations or by analogy to similar chemical groups.
Molecular Interactions and Mechanistic Studies with Biomolecules
Deoxyribonucleic Acid (DNA) Intercalation Mechanisms
The interaction of acridine-based compounds with DNA is a cornerstone of their biological effects. These interactions are predominantly non-covalent, involving the insertion of the planar acridine (B1665455) ring system between the base pairs of the DNA double helix.
The primary mode of binding for acridine and its derivatives, including benzo[a]acridines, to DNA is intercalation. nih.gov This process involves the stacking of the planar aromatic chromophore between adjacent base pairs of the DNA. Computational studies on acridine have shown that it interacts effectively with DNA, with the molecule positioning itself within the DNA structure. nih.gov The planarity of the benzo[a]acridine ring system is a critical determinant for this mode of interaction. While intercalation is the principal mechanism, some acridine derivatives can also engage in external binding to the DNA surface, often through electrostatic interactions. instras.com For benzoacridines specifically, while they are known to intercalate, some derivatives can also undergo metabolic activation to form covalent adducts with DNA, leading to different biological consequences. nih.gov
The stability of the DNA-intercalator complex is governed by a combination of non-covalent forces. Computational analyses of acridine-DNA interactions highlight the significant role of hydrogen bonds and van der Waals interactions. nih.gov Hydrogen bonds can form between the acridine molecule and the DNA bases. nih.gov The planar aromatic rings of the intercalator engage in hydrophobic and van der Waals interactions with the flanking DNA base pairs, contributing significantly to the binding stability. Furthermore, charge transfer from the electron-rich DNA base pairs to the electron-deficient aromatic system of the intercalator is another crucial factor that stabilizes the complex. nih.gov The presence of a methyl group, as in 1-Methylbenzo[a]acridine, can potentially influence these interactions by altering the electronic properties and steric profile of the molecule.
Fluorescence quenching is another common method used to study DNA binding. The intrinsic fluorescence of a molecule can be quenched upon interaction with DNA. This quenching can be either static, resulting from the formation of a non-fluorescent complex, or dynamic, arising from collisional deactivation. By analyzing the extent of fluorescence quenching at different DNA concentrations, quenching constants can be determined, which provide further insight into the binding process.
Table 1: Binding Constants of Selected Acridine Derivatives with DNA
| Compound | Method | Binding Constant (K) | Source |
| Acridine Orange | UV-visible Spectroscopy | 2.69 x 10⁴ M⁻¹ | instras.com |
| Methylene (B1212753) Blue | UV-visible Spectroscopy | 2.13 x 10⁴ M⁻¹ | instras.com |
| Ethidium Bromide | UV-visible Spectroscopy | 6.58 x 10⁴ M⁻¹ | instras.com |
This table presents data for well-studied intercalators to provide a comparative context for the potential binding affinity of this compound.
Protein Interaction Studies
Besides DNA, proteins are another major class of biological targets for small molecules. The binding of compounds to proteins can alter their structure and function, leading to a variety of biological effects.
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known to bind a wide variety of endogenous and exogenous compounds, acting as a transport and depot protein. The binding of drugs to HSA can significantly influence their pharmacokinetic properties. Studies on the interaction of acridine with HSA have shown a binding equilibrium constant in the order of 10^5 L·mol⁻¹. researchgate.net
Computational and experimental studies on other small molecules binding to HSA have identified specific binding sites. For example, molecular docking studies have suggested that new methylene blue, a phenothiazine (B1677639) dye with structural similarities to acridines, binds to the Subdomain IIA (site I) of both human and bovine serum albumin. nih.gov This binding is primarily driven by hydrogen bonds and van der Waals interactions. nih.gov While the specific binding site and affinity of this compound on HSA have not been experimentally determined, it is plausible that it would also bind to one of the major drug-binding sites on the protein, likely influenced by its hydrophobicity and the presence of the methyl group. nih.gov The stoichiometry of such binding, often found to be 1:1 for many ligands, would need to be experimentally verified. nih.gov
Interactions with Aryl Hydrocarbon Receptors (AhR) and Key Amino Residues
The interaction of this compound with the Aryl Hydrocarbon Receptor (AhR) is a critical event that initiates a cascade of downstream cellular responses. While specific binding affinity data for this compound is not extensively documented, the broader class of polycyclic aromatic hydrocarbons (PAHs), to which it belongs, is known to be ligands for the AhR. Generally, PAHs exhibit a lower binding affinity for the AhR compared to halogenated aromatic hydrocarbons (HAHs). escholarship.org The binding of a ligand to the AhR induces a conformational change in the receptor, leading to its translocation into the nucleus, dimerization with the AhR nuclear translocator (ARNT), and subsequent binding to specific DNA sequences known as xenobiotic response elements (XREs), thereby modulating gene expression. escholarship.org
The specificity of this interaction is dictated by key amino acid residues within the ligand-binding domain (LBD) of the AhR. Studies on the AhR have identified several amino acid residues that are crucial for ligand binding. For instance, site-directed mutagenesis studies have revealed that specific aromatic amino acids play a pivotal role. One such critical residue is Phenylalanine at position 318 (Phe318) within the AhR LBD. nih.gov Mutation of this residue to Alanine has been shown to completely abolish the transactivation activity of the receptor, indicating its essential role in ligand binding. nih.gov The substitution of Phe318 with Leucine resulted in a mutant AhR that could be activated by 3-methylcholanthrene (B14862) but not by β-naphthoflavone, highlighting the nuanced role of specific residues in determining ligand selectivity. nih.gov
Furthermore, research on species-specific differences in AhR ligand sensitivity has identified additional residues that influence ligand binding and receptor activation. For example, studies comparing the rabbit and mouse AhR have pinpointed three amino acids (M328, T353, and F367 in the rabbit AhR) as being responsible for the differential response to certain ligands like omeprazole. nih.gov These findings underscore the importance of the specific amino acid composition of the AhR LBD in accommodating various ligands, including methylated benzo[a]acridines. The planar aromatic structure of this compound likely facilitates its entry into the hydrophobic ligand-binding pocket of the AhR, where it can establish interactions with these key residues.
Cellular Uptake Mechanisms
The entry of this compound into cells is a prerequisite for its interaction with intracellular targets like the Aryl Hydrocarbon Receptor (AhR). As a member of the polycyclic aromatic hydrocarbon (PAH) family, this compound is expected to cross the plasma membrane primarily through passive diffusion. nih.gov PAHs are generally lipophilic molecules, a property that facilitates their movement across the lipid bilayer of cell membranes down their concentration gradient. wikipedia.orgepa.gov
Studies on the uptake of related compounds, such as methyl-benzo[a]acridines and methyl-benzo[c]acridines, in rats have demonstrated their diffusion and accumulation in various organs, including the liver and adrenal glands. nih.gov Fluorescence microscopy has been used to visualize the presence of these compounds within the nuclei of cells in these target organs, indicating that they can traverse both the plasma and nuclear membranes. nih.gov
The cellular uptake of PAHs is not solely dependent on their lipophilicity but can also be influenced by their association with particulate matter. nih.gov However, once bioavailable, the primary mechanism of entry into individual cells is believed to be passive transport.
While passive diffusion is the main route of entry, the potential involvement of carrier-mediated transport for certain PAHs or their metabolites cannot be entirely ruled out. For instance, the AhR has been shown to regulate the expression of the L-Type Amino Acid Transporter 1 (LAT1), which is involved in the transport of large neutral amino acids. epa.gov Although there is no direct evidence for the transport of this compound by LAT1 or other transporters, this link between AhR and transport proteins suggests complex regulatory networks that could indirectly influence the intracellular concentration of AhR ligands.
The table below summarizes the likely mechanisms involved in the cellular uptake of this compound based on the properties of PAHs.
Table 2: Plausible Cellular Uptake Mechanisms for this compound
| Uptake Mechanism | Description | Relevance for this compound |
| Passive Diffusion | Movement across the cell membrane down the concentration gradient, driven by the molecule's lipophilicity. | Considered the primary mechanism due to its polycyclic aromatic structure. nih.gov |
| Carrier-Mediated Transport | Involvement of membrane transporter proteins to facilitate entry into the cell. | No direct evidence, but potential for indirect regulation via AhR-dependent transporter expression exists. epa.gov |
Further research is needed to elucidate the specific transporters that might be involved in the uptake and efflux of this compound and its metabolites, which would provide a more complete understanding of its cellular pharmacokinetics.
Applications in Advanced Materials and Chemical Sensing
Organic Electronics and Photonics
The extended π-conjugated system and inherent charge-transporting capabilities of acridine-based compounds make them promising candidates for a new generation of organic electronic devices.
Derivatives of benzo[a]acridine are recognized for their potential as advanced materials in the fabrication of Organic Light-Emitting Diodes (OLEDs), particularly for achieving high-purity, deep-blue emission, which is crucial for ultra-high-definition (UHD) displays. rsc.orgrsc.org Researchers have synthesized and tested emitters based on a rigid 12,12-dimethyl-7,12-dihydrobenzo[a]acridine (DMBA) chromophore. rsc.org This core structure, when functionalized with different groups, can produce materials with excellent thermal stability and the ability to emit light in the deep-blue region of the spectrum with narrow emission bands. rsc.orgrsc.org
For instance, by fusing a naphthalene (B1677914) moiety with 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) to form the DMBA core, and then adding peripheral donor and acceptor groups, researchers have created emitters like NAPPI. rsc.org OLED devices fabricated using these materials as the emitting layer have demonstrated impressive performance. A device based on the NAPPI emitter achieved a maximum external quantum efficiency (EQE) of 5.17% and exhibited deep-blue emission with CIE coordinates of (0.155, 0.044), closely matching the Rec. 2020 standard for blue. rsc.org Furthermore, these devices show very low efficiency roll-off at high brightness levels, a significant advantage for practical applications. rsc.orgrsc.org Another study highlighted bipolar emitters derived from DMBA, which also provided deep-blue emission with narrow full width at half maximum (FWHM) values, contributing to high color purity. rsc.org The rigid and planar structure of these molecules helps to suppress structural vibrations, leading to more efficient and purer light emission. rsc.orgrsc.org
Table 1: Performance of OLEDs Employing Benzo[a]acridine Derivatives
| Emitter | Max. EQE (%) | Emission Wavelength (λEL) (nm) | FWHM (nm) | CIE Coordinates (x, y) | Source(s) |
|---|---|---|---|---|---|
| NAPPI | 5.17% | 434 | 45 | (0.155, 0.044) | rsc.org |
| BACN | Not Specified | 432 | 43 | (0.153, 0.045) | rsc.org |
| BAPCN | Not Specified | 438 | 42 | (0.153, 0.051) | rsc.org |
In the realm of solar energy, acridine (B1665455) derivatives are being explored as components in perovskite solar cells (PSCs), which are highly regarded for their performance and ease of fabrication. eurekalert.org A novel dimethyl acridine-based self-assembled monolayer (SAM), specifically [2-(9,10-dihydro-9,9-dimethylacridine-10-yl)ethyl] phosphonic acid (2PADmA), has been synthesized for use as a hole transport layer (HTL) in inverted PSCs. eurekalert.org
This 2PADmA layer effectively modulates the crystallization of the perovskite material, improves charge carrier transport, and passivates defects at the interface. eurekalert.org The result is a significant enhancement in device performance. PSCs using the acridine-based 2PADmA as the HTL achieved a power conversion efficiency (PCE) of 24.01%, which is substantially higher than the 22.32% PCE obtained from devices using a more common carbazole-based SAM (2PACz). eurekalert.org This improvement was largely attributed to a higher fill factor (FF) of 83.92%. eurekalert.org Moreover, the devices with the 2PADmA layer demonstrated superior stability, retaining about 98% of their initial efficiency after 1080 hours in dark storage. eurekalert.org
Table 2: Performance Comparison of Hole Transport Layers in Perovskite Solar Cells
| Hole Transport Layer | Core Structure | Power Conversion Efficiency (PCE) | Fill Factor (FF) | Source(s) |
|---|---|---|---|---|
| 2PADmA | Dimethyl Acridine | 24.01% | 83.92% | eurekalert.org |
| 2PACz | Carbazole | 22.32% | 78.42% | eurekalert.org |
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible, low-cost electronics such as displays and sensors. wikipedia.orgtaylorfrancis.com These devices utilize an organic semiconductor material as the active channel through which charge carriers move from a source to a drain electrode, controlled by a gate electrode. wikipedia.org The performance of an OFET is critically dependent on the charge carrier mobility of the semiconductor.
While specific studies detailing the use of 1-Methylbenzo[a]acridine in OFETs are not prominent, the broader class of acridine-based molecules shows promise for this application. Materials developed for OLEDs, such as those based on dimethyl acridine, have demonstrated good hole-transporting properties. mdpi.comnih.gov For a material to function effectively as a p-type semiconductor in an OFET, it must facilitate efficient hole transport, a characteristic that has been established for various acridine derivatives used as hole-transporting materials in OLEDs. mdpi.com The planar structure and extensive conjugation of the benzo[a]acridine core are favorable for strong intermolecular interactions, which can lead to the ordered molecular packing required for high charge mobility in thin films. rsc.org
Photochromic molecules can reversibly change their chemical structure and, consequently, their absorption spectra upon irradiation with light of a specific wavelength. This property makes them attractive for applications in optoelectronic devices like optical switches and data storage. While research has been conducted on the photochemical reactions of related compounds, such as the photo-oxidation of 7-methylbenz[c]acridine, the direct application of this compound as a photochromic material in optoelectronic devices is not yet a well-documented area of research. rsc.org
Fluorescent Probe Development
The inherent fluorescence of the acridine core structure makes it an excellent platform for the development of chemical sensors and biological probes. nih.gov Acridine orange, a well-known fluorescent dye, is widely used for this purpose. bio-techne.combiocat.com It exhibits different fluorescent properties depending on its environment and binding state; for example, it fluoresces green when it intercalates into double-stranded DNA and red when it binds to single-stranded RNA. bio-techne.com This ability to change its optical signal in response to a specific analyte or condition is the fundamental principle of a fluorescent probe. nih.govnih.gov
The quenching or enhancement of fluorescence from an acridine-based molecule can indicate the presence and concentration of various substances. nih.gov For instance, the delayed fluorescence of acridine orange is quenched by both oxidizing and reducing agents, allowing it to act as a probe for the concentration of these species near DNA. nih.gov Given that the benzo[a]acridine structure is a strong fluorophore, it represents a promising scaffold for designing new and more specific fluorescent probes for a wide range of analytical and diagnostic applications.
Sensing and Determination of DNA
While research specifically detailing this compound as a standalone DNA sensor is limited, its derivative, (benzo[a]acridin-12-yl)methyl (BAM), has been utilized to create conjugates for DNA interaction studies. A notable example is the (benzo[a]acridin-12-yl)methyl–chlorambucil (B1668637) (BAM–Cbl) conjugate. rsc.org Molecular docking studies were performed to understand the intercalation and preferred binding mode of this prodrug conjugate with DNA. rsc.org
The study revealed that the crescent shape of the benzo[a]acridine moiety allows it to bind effectively within the DNA helix. rsc.orgresearchgate.net Specifically, it tends to bind at the helical turning point, close to the major helix of the DNA structure. rsc.org The general mechanism for such interactions involves the planar acridine structure inserting itself between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This action can distort the DNA's structure, which in turn inhibits cellular processes like replication and transcription.
pH-Sensitive Fluorescent Photoactive Precursors
A significant application of this compound is as a foundational molecule for creating pH-sensitive fluorescent photoactive precursors. Research has focused on carboxylate esters based on the (benzo[a]acridin-12-yl)methyl (BAM) chromophore, which is synthesized from 12-Methylbenzo[a]acridine (B188085). researchgate.net These BAM-based esters have demonstrated a dual function: they act as both "pH-sensitive fluorescent probes" and "phototriggers" for the release of acids. rsc.orgresearchgate.net
The photophysical properties of these BAM ester conjugates are highly responsive to their environment, including solvent polarity, hydrogen-bonding capability, and, most notably, pH. rsc.orgresearchgate.net Studies show that the fluorescence of these compounds is highly sensitive to the pH of the medium. rsc.org Upon irradiation with UV light (at wavelengths of 410 nm or greater), the BAM ester conjugates undergo a chemical reaction involving the heterolytic cleavage of their C–O bonds. This process results in the efficient and controlled release of the attached molecules, such as carboxylic and amino acids. rsc.orgresearchgate.net
This phototrigger ability makes BAM esters valuable in developing systems for the controlled release of active compounds. For instance, a BAM conjugate of the anticancer drug chlorambucil was synthesized, demonstrating the potential for photoregulated drug delivery. rsc.org
Table 1: Photophysical and Photochemical Properties of a Representative BAM Ester (5d)
| Property | Details | Reference |
|---|---|---|
| Function | Dual-function pH-sensitive fluorescent probe and phototrigger | rsc.orgresearchgate.net |
| Activation | Irradiation with UV light (≥410 nm) | rsc.org |
| Mechanism | Heterolytic cleavage of C–O bond | rsc.org |
| Released Products | Carboxylic acids and amino acids | rsc.orgresearchgate.net |
| Application | Photoresponsive drug delivery systems | rsc.org |
Derivatization Reagents in Advanced Analytical Techniques (e.g., HPLC)
Based on the conducted research, there is no specific information available on the use of this compound as a derivatization reagent in advanced analytical techniques like High-Performance Liquid Chromatography (HPLC). While other acridine compounds, such as 9-isothiocyanatoacridine, have been reported for such purposes, this application has not been documented for this compound. academicjournals.org
Corrosion Inhibition Studies and Protective Layer Formation
The available scientific literature from the searches did not yield studies concerning the use of this compound for corrosion inhibition or protective layer formation.
Environmental Behavior and Transformation Mechanisms of Benzo a Acridines
Photodegradation Pathways and Products
The degradation of aromatic compounds by light, or photodegradation, is a significant environmental transformation process. For polycyclic aromatic hydrocarbons (PAHs) and their aza-arene derivatives like 1-Methylbenzo[a]acridine, photodegradation can lead to the formation of a variety of byproducts. The process is often initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of excited-state molecules that can then undergo various reactions.
Studies on related acridine (B1665455) dyes have shown that photocatalytic degradation, often using a catalyst like titanium dioxide (TiO2), can be an effective method for their removal from water. epa.govnih.gov This process typically involves the generation of highly reactive hydroxyl radicals that attack the aromatic structure, leading to its breakdown. For instance, the photodegradation of acridine orange has been shown to proceed through N-demethylation and the cleavage of the acridine ring system. nih.govmdpi.com While specific studies on this compound are limited, it is plausible that its photodegradation would follow similar pathways, involving oxidation of the methyl group and hydroxylation of the aromatic rings, eventually leading to ring cleavage and mineralization to carbon dioxide and water. The efficiency of this process is influenced by factors such as the intensity and wavelength of light, pH, and the presence of other substances in the environment that can act as photosensitizers or quenchers. nih.gov
Biodegradation Mechanisms by Microorganisms
Microorganisms, particularly bacteria and fungi, play a pivotal role in the breakdown of organic pollutants in the environment. The biodegradation of PAHs is a well-documented process, and similar mechanisms are expected to apply to aza-arenes like this compound.
Bacterial degradation of aromatic compounds typically commences with the enzymatic introduction of hydroxyl groups onto the aromatic ring by dioxygenase enzymes. This initial step increases the water solubility of the compound and makes it more susceptible to further enzymatic attack. The resulting diol is then further oxidized, leading to the cleavage of the aromatic ring. For aza-arenes, the nitrogen atom can influence the position of the initial enzymatic attack.
Fungi, particularly white-rot fungi, utilize powerful extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases to degrade a wide range of persistent organic pollutants. nih.gov These enzymes are not specific to a particular substrate and can generate highly reactive radicals that can oxidize the aromatic rings of compounds like this compound. The degradation of PAHs by fungi often leads to the formation of quinones, which can then be further metabolized. researchgate.net
While specific microbial strains that can degrade this compound have not been extensively reported, the broad capabilities of various environmental microorganisms to degrade PAHs and other aza-arenes suggest that it is likely susceptible to biodegradation under favorable environmental conditions. frontiersin.org
Metabolic Transformation in Biological Systems (e.g., Fungi, Vertebrates)
In higher organisms, including fungi and vertebrates, foreign compounds like this compound are subjected to metabolic processes aimed at detoxification and elimination. These biotransformation reactions are broadly categorized into Phase I and Phase II metabolism.
Phase I metabolism typically involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. In the case of aromatic compounds, cytochrome P450 monooxygenases are the primary enzymes involved in this phase. Studies on the metabolism of a related compound, 7-methylbenz[c]acridine, in rat liver and lung microsomes have identified several metabolites. nih.gov The major products were formed through hydroxylation of the methyl group (7-hydroxymethylbenz[c]acridine) and the aromatic rings, as well as the formation of dihydrodiols and epoxides. nih.gov It is highly probable that this compound undergoes similar metabolic transformations in vertebrates, leading to the formation of hydroxylated and dihydroxylated derivatives.
Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate (B86663), or glutathione. This process, catalyzed by enzymes like glucuronyltransferases and sulfotransferases, significantly increases the water solubility of the metabolites, facilitating their excretion from the body.
The metabolic pathway of benzo[a]pyrene, a well-studied PAH, provides a general model for the biotransformation of large aromatic systems. nih.govresearchgate.net This process involves initial epoxidation by cytochrome P450 enzymes, followed by enzymatic hydration to a dihydrodiol, and subsequent epoxidation to a highly reactive diol-epoxide, which is often the ultimate carcinogenic form of the molecule. nih.govresearchgate.net A similar activation pathway may be relevant for this compound.
Table 1: Potential Metabolic Transformation Products of this compound
| Transformation Type | Potential Product |
| Methyl Group Oxidation | 1-Hydroxymethylbenzo[a]acridine |
| Aromatic Ring Hydroxylation | Hydroxy-1-methylbenzo[a]acridines |
| Dihydrodiol Formation | This compound-dihydrodiols |
| Epoxide Formation | This compound-epoxides |
| Conjugation (Phase II) | Glucuronide and sulfate conjugates |
Environmental Transport and Fate in Aquatic and Terrestrial Matrices
The environmental transport and ultimate fate of this compound are dictated by its physicochemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles.
As a relatively large, hydrophobic molecule, this compound is expected to have low water solubility and a high affinity for organic matter. epa.gov Consequently, in aquatic environments, it is likely to partition from the water column to sediments and suspended particulate matter. This sorption to solids can reduce its bioavailability for microbial degradation and its mobility in the water body.
In terrestrial environments, the mobility of this compound in soil is largely governed by its interaction with soil organic matter. nih.gov Compounds with high sorption coefficients tend to be less mobile and are more likely to be retained in the upper soil layers. This can lead to their long-term persistence in the soil environment. However, factors such as soil pH and the presence of other organic compounds can influence its sorption behavior. The transport of particle-bound this compound through air and its subsequent deposition can also be a significant route of environmental distribution. epa.gov
Structure-Activity Relationships in Environmental Transformation
The chemical structure of an organic compound plays a critical role in determining its reactivity and, consequently, its environmental transformation rates. For aza-arenes like this compound, several structural features influence their behavior.
The presence of the nitrogen atom in the aromatic ring system introduces a site of higher electron density and potential for hydrogen bonding, which can affect its sorption characteristics and susceptibility to enzymatic attack compared to its homocyclic PAH analogue. The position of the nitrogen atom can influence the site of initial oxidation by microbial enzymes.
Generally, for PAHs, an increase in the number of aromatic rings leads to greater hydrophobicity and resistance to degradation. frontiersin.org The specific arrangement of the rings (linear versus angular) also plays a role. Understanding these structure-activity relationships is essential for predicting the environmental behavior of a wide range of aza-PAHs and for designing more effective remediation strategies.
Q & A
Basic Research Questions
Q. What established methods are recommended for synthesizing 1-Methylbenzo[a]acridine and ensuring its purity?
- Methodology : Use Friedländer or Skraup synthesis routes to construct the acridine core, followed by methylation at the 1-position. Characterize purity via HPLC (≥95% purity threshold) with reference standards (e.g., dibenzacridine derivatives in methylene chloride) . Confirm structural identity using -NMR (aromatic proton shifts at δ 7.5–9.0 ppm) and high-resolution mass spectrometry (HRMS) . For reproducibility, document solvent systems, temperature controls, and catalyst ratios in detail .
Q. How does this compound interact with DNA, and what experimental techniques validate this interaction?
- Methodology : Its planar polycyclic structure facilitates DNA intercalation, disrupting transcription. Validate via:
- Fluorescence quenching : Monitor reduced ethidium bromide fluorescence upon competitive binding .
- Circular dichroism (CD) : Detect changes in DNA helix conformation (e.g., reduced positive ellipticity at 275 nm) .
- Thermal denaturation assays : Measure increased melting temperature () of DNA-ligand complexes .
Advanced Research Questions
Q. How can researchers design this compound derivatives to overcome P-glycoprotein (Pgp)-mediated drug resistance?
- Methodology :
- Structural modifications : Introduce lysosomotropic groups (e.g., N-acridine thiosemicarbazones) to bypass Pgp efflux .
- Fluorescence tracking : Use the inherent fluorescence of acridine moieties to monitor intracellular drug localization via confocal microscopy .
- In vitro models : Test efficacy in Pgp-overexpressing cell lines (e.g., MDR1-transfected HEK293) with cytotoxicity assays (MTT) and synergy analysis (Chou-Talalay method) .
Q. What strategies resolve contradictions in reported DNA-binding affinities of this compound?
- Methodology :
- Standardize conditions : Control ionic strength (e.g., 150 mM NaCl for physiological relevance), pH (7.4), and DNA topology (supercoiled vs. linear) .
- Multi-technique validation : Combine isothermal titration calorimetry (ITC) for thermodynamic data with surface plasmon resonance (SPR) for kinetic analysis .
- Statistical rigor : Apply Bland-Altman plots to assess inter-laboratory variability in measurements .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to DNA minor grooves or topoisomerase II active sites .
- QSAR analysis : Corrogate substituent effects (e.g., electron-withdrawing groups at the 1-position) with experimental IC values from cytotoxicity screens .
- Validation : Cross-check predicted binding modes with X-ray crystallography or cryo-EM data where available .
Methodological Challenges
Q. What analytical techniques quantify this compound-induced apoptosis in cellular models?
- Methodology :
- Annexin V/PI staining : Differentiate early apoptosis (Annexin V/PI) from necrosis (Annexin V/PI) via flow cytometry .
- Acridine orange (AO) assays : Detect lysosomal membrane permeabilization (LMP) by AO’s metachromatic shift (red to green fluorescence) .
- Western blotting : Measure caspase-3 cleavage and Bcl-2/Bax ratios to confirm apoptotic pathways .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodology :
- Detailed protocols : Publish step-by-step synthetic procedures, including inert atmosphere requirements (e.g., argon for moisture-sensitive steps) .
- Open-data practices : Share raw spectral data (NMR, HRMS) and chromatograms in supplementary materials .
- Collaborative validation : Partner with independent labs to replicate key findings using shared reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
